![molecular formula C10H11BrO2 B1627754 4-Bromo-2-phenylbutanoic acid CAS No. 6836-99-3](/img/structure/B1627754.png)
4-Bromo-2-phenylbutanoic acid
Overview
Description
4-Bromo-2-phenylbutanoic acid, also known as 4-Bromophenylbutanoic acid, is a brominated carboxylic acid that is widely used in scientific research. It is a useful reagent in organic synthesis, and has been studied for its potential use in a variety of applications, including drug delivery, nanotechnology, and biochemistry.
Scientific Research Applications
Solvolysis in Dipolar Aprotic Solvents
A study on the behavior of 4-(p-substituted phenyl)-4-oxo-2-bromobutanoic acids in dimethyl sulfoxide (DMSO) revealed the substituent effect on reactivity. The presence of electron-withdrawing groups increased the rate of reaction, while electron-donating groups decreased it. This behavior supports a mechanism where the proton is lost in the rate-determining step of the reaction, highlighting the acid's potential in solvolysis studies and synthetic organic transformations (Bolognese & Scherillo, 1977).
Synthesis of β-Hydroxy-Acid Derivatives
Research on chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups in the 6-position, derived from (R)-3-hydroxybutanoic acid, demonstrated the potential for synthesis and chain elongations. This process leads to enantiomerically pure β-hydroxy-acid derivatives, underscoring the compound's utility in synthesizing stereochemically complex molecules (Noda & Seebach, 1987).
Catalysis in Oxidation Reactions
A study on the catalytic activity of aquachlororuthenium(III) in the oxidation of substituted 4-oxo-4-arylbutanoic acids by bromate in an acidic medium showed that these compounds could be efficiently transformed into corresponding benzoic acids. This indicates the compound's role in catalytic oxidation processes and synthetic chemistry applications, particularly in synthesizing substituted benzoic acids (Manjari & Reddy, 2011).
Fluorescent Probe for Measuring Hydrazine
Research into the development of a ratiometric fluorescent probe for the detection of hydrazine utilized 4-bromobutyryl moiety as the recognition site. This study demonstrates the potential use of 4-Bromo-2-phenylbutanoic acid derivatives in environmental and biological sensing applications, particularly for detecting hydrazine in biological and water samples with high specificity and sensitivity (Zhu et al., 2019).
Triphase Catalysis
The reaction of 4-methoxyphenylacetic acid with n-bromobutane under triphase catalysis conditions was explored, highlighting the compound's utility in organic synthesis and the potential for novel catalytic processes. This research opens pathways for using 4-Bromo-2-phenylbutanoic acid in complex synthesis and catalysis studies (Wu & Lee, 2001).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHOQWJGOZLWST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587609 | |
Record name | 4-Bromo-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenylbutanoic acid | |
CAS RN |
6836-99-3 | |
Record name | 4-Bromo-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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